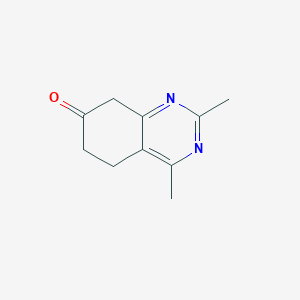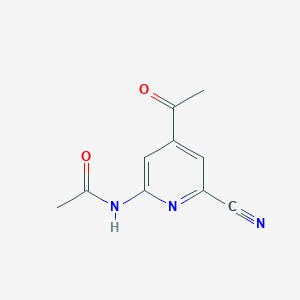![molecular formula C7H6ClF3N2 B14857963 [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14857963.png)
[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine offers unique reactivity and selectivity due to the presence of both chloro and trifluoromethyl groups. These functional groups enhance its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[3-chloro-2-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-4(3-12)1-2-13-6(5)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
RBZOHFUKQBEKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


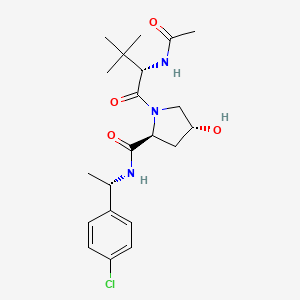

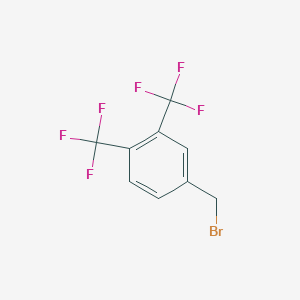
![[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14857908.png)
![(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B14857913.png)
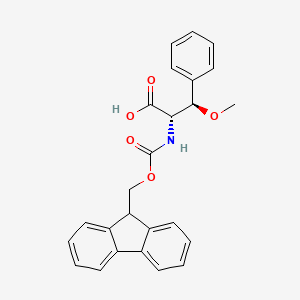
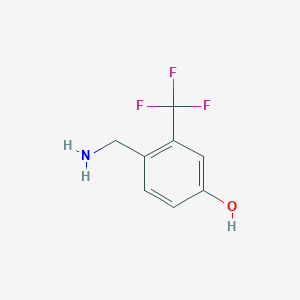
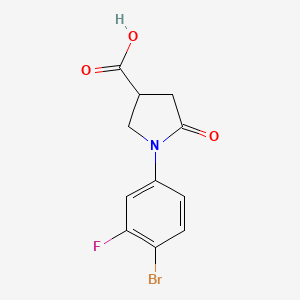
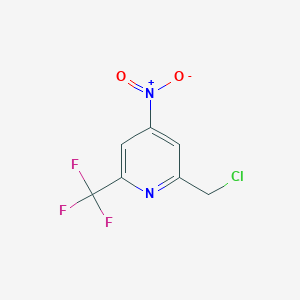
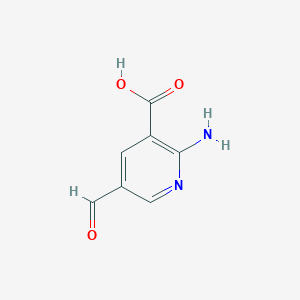
![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate](/img/structure/B14857959.png)
![[(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B14857970.png)
